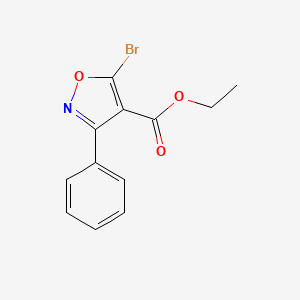

Ethyl 5-bromo-3-phenylisoxazole-4-carboxylate

描述

Ethyl 5-bromo-3-phenylisoxazole-4-carboxylate is a brominated isoxazole derivative characterized by a phenyl group at position 3, a bromine atom at position 5, and an ethyl ester moiety at position 4 of the isoxazole ring. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom. The bromine substituent enhances electrophilic reactivity, making this compound a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves bromination of precursor isoxazoles under controlled conditions .

属性

分子式 |

C12H10BrNO3 |

|---|---|

分子量 |

296.12 g/mol |

IUPAC 名称 |

ethyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C12H10BrNO3/c1-2-16-12(15)9-10(14-17-11(9)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI 键 |

YMOGMQHAGZOKOZ-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)Br |

产品来源 |

United States |

准备方法

Nitrile Oxide-Alkyne Cycloaddition

The core isoxazole ring is constructed via a 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example:

- Step 1 : Nitrile oxide generation from aldoximes using hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene).

- Step 2 : Cycloaddition with terminal alkynes (e.g., phenylacetylene) under mild conditions (20–25°C, 1–3 h) to yield 3,5-diarylisoxazoles.

- Step 3 : Bromination of the 5-position using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in CCl₄ at 80°C for 4–6 h.

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cycloaddition | PhC≡CH, [bis(trifluoroacetoxy)iodo]benzene, CH₂Cl₂ | 78–85% | |

| Bromination | NBS, BPO, CCl₄, 80°C | 66–81% |

Alternative Cycloaddition Approaches

- Oxime-based routes : Benzaldoxime reacts with ethyl acetoacetate in ethanol under acidic conditions (e.g., chloramine-T) to form 5-methyl-3-phenylisoxazole-4-carboxylate, followed by bromination.

- Microwave-assisted synthesis : Accelerates cycloaddition steps, reducing reaction time from hours to minutes (e.g., 30 min at 120°C).

Direct Bromination of Pre-Formed Isoxazole Intermediates

Bromination of Ethyl 5-Methyl-3-Phenylisoxazole-4-Carboxylate

- Substrate : Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (prepared via cycloaddition or hydrolysis of ethyl ethoxymethyleneacetoacetate).

- Bromination :

Mechanistic Insight :

Bromination via In Situ Acid Chloride Formation

- Step 1 : Convert 5-methyl-3-phenylisoxazole-4-carboxylic acid to acid chloride using SOCl₂ or (COCl)₂.

- Step 2 : Bromination of the acid chloride with CuBr₂ or POBr₃, followed by esterification with ethanol.

Example :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acid chloride | SOCl₂, reflux, 3 h | 93% | |

| Bromination | CuBr₂, CH₃CN, 65°C | 68–81% |

Metal-Free Synthesis Using Bis(trichloromethyl) Carbonate

Acyl Chloride Intermediate Route

- Substrate : 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

- Reagents : Bis(trichloromethyl) carbonate (BTC) in organic solvents (e.g., toluene or CH₂Cl₂) at 20–150°C for 1–6 h.

- Advantage : Avoids SOCl₂, reducing corrosive byproducts.

Data :

| Parameter | Value | Reference |

|---|---|---|

| Molar ratio (acid:BTC) | 1:0.34–0.5 | |

| Solvent volume | 5–15x substrate mass | |

| Yield | 85–92% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cycloaddition + Bromination | High regioselectivity; scalable | Requires multiple steps |

| Direct Bromination | Simple if precursor is available | Radical side reactions may occur |

| BTC-based | Eco-friendly (less corrosive) | Requires precise temperature control |

Key Synthetic Challenges and Optimization

- Regioselectivity : Ensuring bromination occurs exclusively at the 5-position. Use of NBS/BPO minimizes di-substitution.

- Purification : Silica gel chromatography (hexane/EtOAc) is critical for removing unreacted starting materials and dimers.

- Scale-up : Microwave-assisted cycloaddition and flow chemistry improve efficiency for industrial production.

Recent Advances

化学反应分析

Types of Reactions

Ethyl 5-bromo-3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Substitution: Formation of substituted isoxazole derivatives.

Reduction: Formation of alcohol or amine derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

科学研究应用

Ethyl 5-bromo-3-phenylisoxazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of ethyl 5-bromo-3-phenylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate

- Key Difference : Methyl group at position 5 instead of bromine.

- Impact: The absence of bromine reduces electrophilic reactivity, limiting its utility in substitution reactions.

Ethyl 5-Bromo-4-methylisoxazole-3-carboxylate (CAS: 854015-42-2)

- Key Difference : Bromine at position 5 and methyl at position 4 (vs. phenyl at position 3 in the target compound).

- Impact : The positional isomerism shifts electronic density and steric hindrance, affecting solubility and reactivity. For example, the methyl group at position 4 may hinder nucleophilic attack at adjacent positions .

Methyl 5-(Bromomethyl)-3-phenylisoxazole-4-carboxylate (Compound 53)

- Key Difference : Bromomethyl (-CH2Br) substituent at position 4.

- Impact : The bromomethyl group introduces a secondary alkyl bromide, enabling alkylation reactions. This contrasts with the aryl bromide in the target compound, which is more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Heterocycle Modifications

Ethyl 5-(4-Bromo-2,5-difluoro-phenyl)oxazole-4-carboxylate

- Key Difference : Oxazole core (oxygen at position 1, nitrogen at position 3) vs. isoxazole (oxygen at position 2, nitrogen at position 3).

- Impact : Oxazole derivatives exhibit distinct electronic properties due to altered heteroatom positions. The fluorine atoms enhance metabolic stability and lipophilicity, which are advantageous in drug design .

3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide

- Key Difference : Bromothiophene substituent instead of bromophenyl.

Physicochemical Properties

生物活性

Ethyl 5-bromo-3-phenylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has a unique molecular structure characterized by the presence of a bromine atom and an isoxazole ring, which contribute to its biological activity. The compound can undergo various chemical reactions, including substitution, reduction, and oxidation, making it a versatile intermediate in organic synthesis .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been investigated for its effectiveness against various bacterial and fungal strains. For instance, studies have shown its potential to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The compound has also been explored for anticancer properties . In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, it was found to significantly reduce cell viability in breast cancer cell lines . The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring could enhance its anticancer efficacy .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity by inhibiting specific enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation .

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets. It is believed to inhibit certain enzymes and receptors associated with inflammation and cancer progression. For instance, it may interfere with transcription factors such as GATA4, which are crucial for cellular growth and differentiation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of isoxazole compounds, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .

- Anticancer Studies : In a series of experiments involving breast cancer cell lines, this compound was shown to induce apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that modifications to the phenyl ring significantly influence its biological activity. The presence of the bromine atom enhances lipophilicity, which may improve membrane permeability and bioavailability .

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Increases antimicrobial potency |

| Phenyl ring variations | Alters anticancer efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。